molecular formula C10H10ClN3 B13536723 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole

Cat. No.: B13536723
M. Wt: 207.66 g/mol
InChI Key: XJIAKRKFWZTDJY-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is a pyrazole derivative featuring a 3-amino group and a substituted phenyl ring at position 5, with a chlorine atom at the meta position and a methyl group at the para position of the phenyl ring. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring may influence its physicochemical and pharmacological behavior, as seen in structurally related compounds .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

XJIAKRKFWZTDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole typically involves the reaction of appropriate hydrazines with substituted ketones or aldehydes. One common method includes the cyclization of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 acts as a strong nucleophile, enabling alkylation and acylation reactions:

Reaction TypeConditionsProductYieldReferences
Alkylation Methyl iodide, NaOH, EtOH3-(Methylamino)-5-(3-chloro-4-methylphenyl)pyrazole85%
Acylation Acetyl chloride, pyridine3-Acetamido-5-(3-chloro-4-methylphenyl)pyrazole78%

Mechanistic studies show that alkylation proceeds via an SN2S_N2 pathway, while acylation involves intermediate formation of a reactive mixed anhydride . Steric hindrance from the 3-chloro-4-methylphenyl group slightly reduces reactivity at position 5 .

Cyclocondensation Reactions

The amino group participates in heterocycle formation, particularly with carbonyl-containing reagents:

Metal-Catalyzed Cross-Coupling Reactions

The 3-chloro-4-methylphenyl substituent enables functionalization via:

ReactionCatalyst SystemProductApplications
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_35-(3-Biphenyl-4-methyl)-3-aminopyrazoleBioactive analog synthesis
Ullmann Coupling CuI, 1,10-phenanthroline5-(3-Aryl-4-methyl)-3-aminopyrazoleAgrochemical intermediates

The chloro group exhibits moderate reactivity in cross-couplings, requiring elevated temperatures (80–100°C) for full conversion .

Electrophilic Aromatic Substitution

The electron-donating amino group directs electrophiles to position 4 of the pyrazole ring:

ElectrophileConditionsProductRegioselectivity
Nitration (HNO3_3)H2_2SO4_4, 0°C4-Nitro-3-amino-5-(3-chloro-4-methylphenyl)pyrazole>95% para
Sulfonation (SO3_3)Oleum, 50°C4-Sulfo-3-amino-5-(3-chloro-4-methylphenyl)pyrazole88% para

Density functional theory (DFT) calculations confirm the dominance of para substitution due to resonance stabilization from the amino group .

Coordination Chemistry

The amino and pyridinic nitrogen atoms act as ligands for transition metals:

Metal SaltProductApplication
Cu(NO3_3)2_2[Cu(L)2_2(H2_2O)2_2]·2H2_2OAntimicrobial agents
FeCl3_3Fe(L)Cl3_3Catalytic oxidation studies

X-ray crystallography reveals a bidentate binding mode (N-amino and N-pyrazole) in Cu(II) complexes .

Oxidation

Controlled oxidation with KMnO4_4 converts the amino group to a nitroso derivative (65% yield), while harsh conditions lead to pyrazole ring degradation.

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the aryl chloro group to a methyl group without affecting the amino functionality .

Scientific Research Applications

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In medicinal applications, it may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs: Substituted 3-Amino-5-arylpyrazoles

Substituents on the phenyl ring significantly impact biological activity. Key analogs include:

Compound Substituents (Phenyl Ring) Biological Activity Key Findings Reference
3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole 4-F, 2-CH₃ Antiviral (TMV) Electron-withdrawing groups (e.g., F) at para enhance antiviral activity .
3-Amino-5-(2-chlorophenyl)pyrazole 2-Cl N/A Structural similarity (90%) to the target compound; no activity reported .
3-Amino-5-(3,4-dichlorophenyl)pyrazole 3-Cl, 4-Cl N/A High structural similarity (98%) but unstudied for specific activities .
Compound 11a () 2-Nitro Antiproliferative (HepG2, HeLa) Unsubstituted N1 nitrogen critical for activity; substituents at N1 reduce efficacy .

Key Insights :

  • Substituent Effects : Para-electron-withdrawing groups (e.g., F, Cl) enhance antiviral activity, while meta/para mixed substituents (e.g., 3-Cl-4-CH₃) may balance electronic effects for broader applications .
  • N1 Substitution : Unsubstituted N1 in 3APs is vital for antiproliferative activity, as seen in compound 11a .

Positional Isomers: 3APs vs. 4APs vs. 5APs

The position of the amino group on the pyrazole ring dictates pharmacological profiles:

Isomer Class Example Compound Key Activities SAR Insights
3APs Target compound Potential anticancer/antiviral Unsubstituted N1 enhances cytotoxicity; aryl substituents modulate potency .
4APs Compound 12 () Anticonvulsant Distance between exocyclic NH₂ and endocyclic NH critical for activity .
5APs 5-Amino-3-cyano-1-(2,6-dichloro-4-CF₃-phenyl)pyrazole Insecticide intermediate (e.g., fipronil) Cyano group and trifluoromethyl enhance agrochemical applications .

Key Insights :

  • 3APs excel in anticancer/antiviral roles, while 4APs are prioritized for anticonvulsant effects .
  • 5APs with cyano groups (e.g., fipronil intermediates) are niche in agrochemistry .

Related Heterocycles: Pyrazoles vs. Triazoles vs. Isoxazoles

Heterocycle Example Compound (Activity) ED₅₀ (mg/kg) Comparison with Target Compound
Pyrazole (Target) 3-Amino-5-(3-Cl-4-CH₃-phenyl)pyrazole N/A Hypothesized antiviral/anticancer activity based on analogs .
Triazole Compound 3 () 1.4 Potent anticonvulsant (ED₅₀ close to diazepam) .
Isoxazole Isoxazolo[2,3-a]pyrimidines N/A Structural analogs explored for bioactivity but less studied .

Key Insights :

  • Triazoles (e.g., compound 3) outperform many pyrazoles in anticonvulsant efficacy .
  • Isoxazoles remain underexplored compared to pyrazoles .

Biological Activity

3-Amino-5-(3-chloro-4-methylphenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3C_10H_{10}ClN_3, with a molecular weight of 211.66 g/mol. Its structure features a pyrazole ring substituted with an amino group and a chloromethylphenyl moiety, which contributes to its biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃
Molecular Weight211.66 g/mol
IUPAC NameThis compound
SMILESClc1ccc(cc1)N2C(=NNC(=N2)C)C

Antimicrobial Activity

Studies have demonstrated that 3-amino pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus (MSSA and MRSA) when tested in vitro. A notable study reported sub-micromolar activity against these pathogens in the presence of bioavailable copper .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One research effort synthesized a series of pyrazolo-triazines, where derivatives were evaluated for their cytotoxicity against multiple human tumor cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative effects, particularly with certain substitutions at the N1 position of the pyrazole ring .

Table: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)Remarks
Pyrazolo-triazine derivative 1HepG210.5Moderate activity
Pyrazolo-triazine derivative 2MCF-715.2Significant inhibition
Pyrazolo-triazine derivative 3HeLa12.8Comparable to standard treatments

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. A study highlighted that specific substitutions on the pyrazole ring led to enhanced anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential biosynthetic pathways.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of kinases involved in cell proliferation.
  • Anti-inflammatory Mechanism : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the efficacy of pyrazole derivatives against drug-resistant bacteria demonstrated that compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity and membrane permeability .
  • Evaluation of Anticancer Properties : In vivo studies confirmed that certain pyrazole derivatives reduced tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-5-(3-chloro-4-methylphenyl)pyrazole, and how can intermediates be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of hydrazines with β-ketoesters to form pyrazole cores.
  • Step 2 : Functionalization via formylation or chlorination (e.g., using POCl₃) to generate reactive intermediates like 5-chloro-pyrazole-4-carbonyl chloride .
  • Step 3 : Amination via nucleophilic substitution or condensation with ammonia/amines.
    Optimization Tips :
  • Use anhydrous conditions for chlorination to avoid hydrolysis side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 6.5–7.5 ppm) and aromatic substituents (δ 7.0–8.0 ppm) .
    • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z calculated based on molecular formula).
  • Melting Point : Compare experimental values (e.g., 124–127°C for analogs) to literature data .

Q. What solvents and reaction conditions are optimal for pyrazole functionalization?

  • Solvents : Toluene or dioxane for SNAr reactions; glacial acetic acid for acid-mediated hydrolysis .
  • Temperature : Reflux (100–120°C) for aminolysis; room temperature for thiourea condensations.
  • Catalysts : Use DMAP or triethylamine to accelerate acylation steps .

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks.
  • Steric Effects : Bulky substituents (e.g., 3-chloro-4-methyl) may slow down reactions but improve regioselectivity .
  • Example : 3-Chloro substituents increase stability during hydrolysis compared to nitro groups .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HCl gas).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.
  • ICReDD Framework : Integrate computational screening (e.g., reaction path searches) with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .
  • Case Study : Predict substituent effects on regioselectivity using Hammett σ constants .

Q. How to resolve contradictions in reported biological activity data for pyrazole analogs?

  • Data Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers).
  • Structural Variants : Test halogenated analogs (e.g., 3,5-dibromo vs. 3-chloro-4-methyl) to isolate electronic vs. steric effects .
  • Statistical Validation : Use ANOVA to assess significance of activity differences across analogs.

Q. What advanced characterization techniques elucidate supramolecular interactions?

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., NH···Cl interactions in pyrazole derivatives) .
  • DSC/TGA : Study thermal stability and phase transitions relevant to formulation .
  • Solid-State NMR : Probe molecular dynamics in crystalline or amorphous forms.

Q. How to design a kinetic study for hydrolysis of the 3-chloro substituent?

  • Experimental Setup :
    • Monitor reaction in buffered solutions (pH 1–14) via UV-Vis spectroscopy.
    • Use pseudo-first-order conditions with excess nucleophile (e.g., NaOH).
  • Data Modeling : Fit kinetic data to Arrhenius equation to calculate activation energy (Eₐ).
  • Contradictions : Address pH-dependent mechanisms (e.g., SN1 vs. SN2) reported in analogs .

Q. What strategies improve yield in multi-step syntheses?

  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., chlorination) to enhance control and scalability.
  • Microwave Assistance : Reduce reaction times for aminolysis steps (e.g., 30 minutes vs. 24 hours under reflux) .
  • Workflow Automation : Use robotic platforms for high-throughput screening of reaction conditions .

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